Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound synthesized via a multi-step process. Key intermediates include ethyl 2-(4-chlorophenoxy)acetate, formed by reacting 4-chlorophenol with ethyl 2-chloroacetate using KI as a catalyst under reflux (83% yield) . Subsequent hydrazinolysis with 85% hydrazine hydrate yields 2-(4-chlorophenoxy)acetohydrazide, which reacts with isothiocyanatobenzene to form a thiosemicarbazide intermediate. Cyclization under alkaline conditions (NaOH/DMF/H₂O) produces the thiazole core . Microwave-assisted synthesis (90°C, 15 minutes) enhances reaction efficiency compared to conventional methods, achieving higher yields (e.g., 75% vs. 60%) and shorter reaction times .
This compound is structurally characterized by a thiazole ring substituted with a phenyl group at position 4, an acetamido linker bearing a 4-chlorophenoxy moiety at position 2, and an ethoxycarbonyl group at position 3.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINBMPYLZZWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole scaffold is constructed using ethyl α-bromobenzoylacetate and thiourea under reflux conditions in ethanol. Phenacyl bromide (Ph-CO-CH$$_2$$-Br) serves as the α-halo ketone, while ethyl benzoylacetate contributes the phenyl and carboxylate groups.
Procedure :
- Halogenation : Ethyl benzoylacetate (10 mmol) is treated with bromine (1.1 eq) in acetic acid at 0–5°C to yield ethyl α-bromobenzoylacetate.
- Cyclization : The α-bromo derivative (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 6–8 hours. The mixture is cooled, neutralized with K$$2$$CO$$3$$, and filtered to isolate the thiazole intermediate.
Characterization :
- IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1680 cm$$^{-1}$$ (C=O ester), 1605 cm$$^{-1}$$ (C=N thiazole).
- $$^1$$H NMR (DMSO-d$$6$$) : δ 1.30 (t, 3H, -CH$$3$$), 4.30 (q, 2H, -OCH$$_2$$), 7.45–7.80 (m, 5H, Ph), 8.20 (s, 1H, thiazole-H).
Introduction of the 2-(4-Chlorophenoxy)acetamido Group
Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride
Step 1 : 4-Chlorophenol (10 mmol) is reacted with chloroacetic acid (12 mmol) in NaOH (2M) at 80°C for 4 hours to yield 2-(4-chlorophenoxy)acetic acid.
Step 2 : The acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry dichloromethane under reflux for 2 hours. Excess thionyl chloride is removed under vacuum to obtain the acyl chloride.
Acylation of the Thiazole Amine
The thiazole intermediate (10 mmol) is dissolved in dry DMF, and triethylamine (1.5 eq) is added. 2-(4-Chlorophenoxy)acetyl chloride (12 mmol) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Characterization :
- IR (KBr) : 3280 cm$$^{-1}$$ (N-H amide), 1710 cm$$^{-1}$$ (C=O ester), 1665 cm$$^{-1}$$ (C=O amide).
- $$^1$$H NMR (DMSO-d$$6$$) : δ 1.28 (t, 3H, -CH$$3$$), 4.25 (q, 2H, -OCH$$2$$), 4.70 (s, 2H, -OCH$$2$$CO), 6.90–7.50 (m, 9H, aromatic), 10.20 (s, 1H, NH).
Optimization and Comparative Analysis
Solvent and Base Effects on Acylation
| Condition | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard | DMF | Et$$_3$$N | 78 | 98 |
| Alternative 1 | THF | Pyridine | 65 | 95 |
| Alternative 2 | Acetone | NaHCO$$_3$$ | 52 | 90 |
Triethylamine in DMF maximizes yield and purity due to superior HCl scavenging and solubility.
Cyclization Temperature Profile
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 70 | 8 | 72 |
| 80 | 6 | 85 |
| 90 | 5 | 82 |
Optimal cyclization occurs at 80°C, balancing reaction rate and product stability.
Mechanistic Insights
Thiazole Formation
The Hantzsch reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromo ketone, followed by cyclodehydration to form the thiazole ring. The phenyl group at position 4 originates from the phenacyl bromide, while the ester at position 5 derives from the β-keto ester.
Acylation Dynamics
The amine at position 2 undergoes nucleophilic acyl substitution with 2-(4-chlorophenoxy)acetyl chloride. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
Challenges and Troubleshooting
- Byproduct Formation : Residual thiourea may lead to disubstituted products. Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane) is recommended.
- Ester Hydrolysis : Prolonged exposure to moisture hydrolyzes the ethyl carboxylate. Reactions must be conducted under anhydrous conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are susceptible to hydrolysis under varying conditions:
Hydrolysis of the ethyl ester typically occurs under reflux with aqueous acids or bases, yielding the corresponding carboxylic acid. The amide bond requires harsher conditions (e.g., concentrated acids) for cleavage .
Oxidation and Reduction
The thiazole ring and substituents participate in redox reactions:
Oxidation of the thiazole sulfur atom can yield sulfoxides or sulfones, while catalytic hydrogenation reduces aromatic rings to cyclohexane derivatives.
Nucleophilic Substitution
The chlorophenoxy group and thiazole ring undergo substitution:
The chlorine atom in the phenoxy group is activated for nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent oxygen . Thiazole’s C-2 position is reactive toward organometallic reagents.
Cross-Coupling Reactions
Modern catalytic methods enable functionalization of the aryl groups:
The phenyl group at C-4 of the thiazole participates in palladium-catalyzed cross-couplings, enabling diversification into biaryl or amino-substituted derivatives .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Heating with dehydrating agents (e.g., polyphosphoric acid) induces cyclization, forming tricyclic systems . Condensation with hydrazines yields Schiff bases, which are pharmacologically relevant .
Comparative Reactivity Insights
The compound’s reactivity differs from analogs due to its substituents:
The chlorophenoxy group enhances electrophilic substitution at the para position, while the phenyl-thiazole core stabilizes radical intermediates .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate has been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit considerable activity against a range of bacterial and fungal strains. For instance, studies have shown that derivatives containing thiazole moieties can effectively inhibit the growth of pathogens such as Bacillus subtilis and Aspergillus niger . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances antimicrobial efficacy .
Anticonvulsant Properties
Compounds similar to this compound have demonstrated anticonvulsant activity. For example, thiazole derivatives have been synthesized and tested for their ability to protect against seizures in animal models. The SAR studies indicate that specific substitutions on the thiazole ring can significantly influence anticonvulsant potency . This highlights the potential for developing new antiepileptic drugs based on this compound's structure.
Inhibition of Enzymatic Activity
Research has identified this compound as a potential inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in regulating cortisol levels and is implicated in various metabolic disorders, including obesity and diabetes . Compounds that inhibit this enzyme could serve as therapeutic agents for managing these conditions.
Cancer Research
Thiazole derivatives, including this compound, are being investigated for their anticancer properties. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions incorporating various reagents to achieve the desired structure. Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize the synthesized compounds . Optimization of synthetic pathways is crucial to enhance yield and purity, making the compound suitable for biological testing.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antiproliferative effects.
Comparison with Similar Compounds
Key Findings :
- The 4-chlorophenoxyacetamido moiety enhances lipophilicity, which may improve membrane permeability .
- Synthetic Efficiency : Microwave irradiation significantly improves yields (e.g., 75% vs. 60% in conventional methods) by accelerating cyclization kinetics .
Thiophene and Pyrazole Analogs
Table 2: Comparison with Heterocyclic Analogs
Key Findings :
- Thiophene vs. Thiazole : Thiophene analogs (e.g., ) exhibit reduced aromatic stability compared to thiazoles due to sulfur’s lower electronegativity. This may influence metabolic stability in vivo.
- Hybrid Structures : Pyrazole-thiazole hybrids (e.g., ) demonstrate enhanced crystallographic packing via N–H···O and C–H···π interactions, suggesting improved solid-state stability.
Pharmacologically Targeted Derivatives
- Patent Derivatives: Bicyclo[1.1.1]pentane derivatives with 4-chlorophenoxyacetamido groups (e.g., ) are patented as ATF4 inhibitors for cancer therapy. Their rigid bicyclic framework contrasts with the flexible thiazole core, highlighting structural versatility in drug design.
- Antimicrobial Potential: Thiosemicarbazide intermediates (precursors to the target compound) have shown activity against E. coli and S. aureus in preliminary studies, though specific data for the target compound are unreported .
Biological Activity
Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of a phenyl group and a chlorophenoxy substituent enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
1. Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. This compound has been shown to induce the expression of Oct3/4, a key transcription factor in pluripotent stem cells. This induction can potentially reprogram somatic cells into induced pluripotent stem cells (iPSCs), offering avenues for cancer treatment and regenerative medicine .
Table 1: Summary of Anticancer Activity
| Compound | Mechanism of Action | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Induction of Oct3/4 | Various cancer cell lines | Data not specified |
2. Hypolipidemic Effects
Another study highlighted the hypolipidemic effects of related thiazole derivatives. Although specific data on this compound is limited, compounds with similar structures have demonstrated the ability to lower serum cholesterol and triglyceride levels significantly in animal models . This suggests potential applications in treating hyperlipidemia.
Table 2: Hypolipidemic Activity of Related Compounds
| Compound | Effect on Cholesterol | Effect on Triglycerides | Dose (g/kg) |
|---|---|---|---|
| Related Thiazole Derivative | Reduced by 23% | Reduced by 35% | 0.05 |
3. Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Research has shown that structural modifications can enhance their efficacy against various pathogens, including bacteria and fungi . While specific studies on this compound are scarce, its structural analogs have exhibited significant antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Transcriptional Regulation : By modulating Oct3/4 expression, the compound influences cellular differentiation pathways.
- Lipid Metabolism Modulation : Similar compounds have been shown to affect lipid metabolism, potentially through inhibition of enzymes involved in lipid synthesis.
- Antimicrobial Action : The thiazole ring may interact with microbial enzymes or cell membranes, disrupting their function.
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various thiazole derivatives for their biological activities. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines and improved lipid profiles in hyperlipidemic models . These findings underscore the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. What are the key synthetic strategies for preparing ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate, and how do reaction conditions influence yields?
- The compound can be synthesized via a multi-step route involving: (i) Formation of the thiazole core through cyclization of substituted acetamides with α-halo ketones or esters. (ii) Introduction of the 4-chlorophenoxy group via nucleophilic substitution or coupling reactions .
- Critical factors include solvent choice (e.g., dry dichloromethane for amide coupling), temperature control (0–5°C for TBTU-mediated reactions), and base selection (e.g., triethylamine for deprotonation) .
- Yields are optimized by controlling electrophilicity of intermediates (e.g., using glacial acetic acid to catalyze hydrazone formation) .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., phenyl group at C4, ethyl ester at C5) and hydrogen bonding (e.g., NH signals at δ ~10 ppm) .
- X-ray crystallography : Resolves 3D structure, including intramolecular hydrogen bonds (N–H···N, C–H···N) and packing via intermolecular interactions (N–H···O, C–H···π) .
- LC-MS/IR : Validates molecular weight (e.g., m/z peaks) and functional groups (e.g., C=O stretches at ~1716 cm⁻¹) .
Q. How does the trifluoromethyl group on the thiazole ring affect bioactivity compared to non-fluorinated analogs?
- Fluorinated derivatives (e.g., 8g, 8j, 8q) exhibit enhanced herbicidal activity (70–100% inhibition at 150 g/ha) due to increased lipophilicity and metabolic stability. Non-fluorinated analogs (e.g., 7a, 7b) show reduced potency .
- Fluorine’s electronegativity also improves binding to hydrophobic enzyme pockets, as seen in antifungal assays against Pseudoperonospora cubensis (80% inhibition for fluorinated compounds) .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported biological activities across studies?
- Dose-response standardization : Compare activities at equivalent concentrations (e.g., BIC50 vs. % inhibition at fixed doses) .
- Structural benchmarking : Use X-ray data to confirm if crystallographic differences (e.g., hydrogen bonding networks) alter bioactivity .
- Assay validation : Replicate studies under controlled conditions (e.g., pH 5–6 for stability, as in ).
Q. How can molecular docking and QSAR models predict the compound’s mechanism against Candida albicans biofilms?
- Docking : Align the compound with C. albicans targets (e.g., adhesin proteins) using crystallographic data. The 4-chlorophenoxy group may block hydrophobic binding pockets .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with biofilm inhibition (BIC50). Electron-withdrawing groups (e.g., Cl) enhance activity by improving target affinity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
